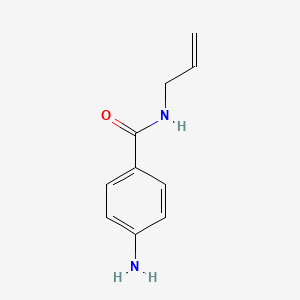

4-amino-N-(prop-2-en-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

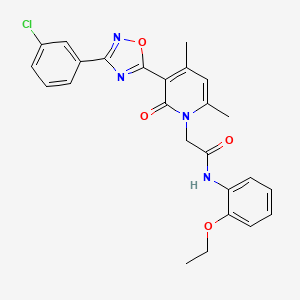

4-amino-N-(prop-2-en-1-yl)benzamide, also known as N-allyl-4-aminobenzamide, is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 4-amino-N-(prop-2-en-1-yl)benzamide is 1S/C10H12N2O/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7,11H2,(H,12,13) . This indicates that the compound contains a benzamide group with an allyl group and an amino group attached.Physical And Chemical Properties Analysis

4-amino-N-(prop-2-en-1-yl)benzamide is a powder that is stored at room temperature . It has a molecular weight of 176.22 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications

Chemical Reactions and Derivatives :

- The aminolysis and hydrolysis of chromonyl oxazolones have been studied, yielding various derivatives including N-[1-(diethylamino)-1-oxo-3-(4-oxo-4H-1-benzopyran-3-yl)prop-2-en-2-yl] benzamide. These reactions are significant for understanding the chemical properties and potential applications of benzamide compounds (Jones, 1981).

Luminescent Properties :

- Some derivatives, like pyridyl substituted benzamides, demonstrate unique properties such as aggregation-enhanced emission and multi-stimuli-responsive behavior, which are important for applications in materials science and photophysics (Srivastava et al., 2017).

Electrochemical Oxidation :

- Research on the electrochemical oxidation of amino-substituted benzamide derivatives, which act as antioxidants by scavenging free radicals, is crucial for understanding their potential as antioxidants in various applications (Jovanović et al., 2020).

Synthesis and Scalability :

- The solid-phase synthesis of certain benzamide derivatives, like 4-(2-amino-6-phenylpyrimidin-4-yl)benzamide, has been shown to be scalable and efficient, which is essential for pharmaceutical and industrial applications (Meisenbach et al., 2003).

Pharmaceutical Development :

- The discovery of certain benzamide compounds, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, highlights the potential of these compounds in the development of new drugs, particularly as histone deacetylase inhibitors in cancer treatment (Zhou et al., 2008).

Crystallography and Sensing Applications :

- Research on N-(cyano(naphthalen-1-yl)methyl)benzamides, focusing on their crystal structures and colorimetric sensing of fluoride anions, showcases the applicability of benzamide derivatives in chemical sensing and molecular recognition technologies (Younes et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-amino-N-(prop-2-en-1-yl)benzamide . These factors can include pH, temperature, presence of other molecules, and cellular conditions. Detailed studies are needed to understand how these environmental factors impact the compound’s action.

properties

IUPAC Name |

4-amino-N-prop-2-enylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCZMGVWCSGVEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(prop-2-en-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine](/img/structure/B2418610.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2418617.png)

![6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2418619.png)

![3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2418620.png)

![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2418626.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B2418627.png)

![1-(4-chlorophenyl)-N-[2-[2-[(4-chlorophenyl)methylideneamino]ethyldisulfanyl]ethyl]methanimine](/img/structure/B2418633.png)